molecular formula C11H21NO4 B11782994 Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate

Cat. No.: B11782994
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as an intermediate for pharmaceuticals, leveraging its functional groups for further derivatization .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3

InChI Key

LWTOBYXJTDIFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the hydroxy and methoxy groups. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate. This intermediate is then subjected to hydroxylation and methoxylation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methoxy group can introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound's functional groups allow for selective reactions, enhancing the efficiency of synthetic pathways.

Medicinal Chemistry

Potential Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective properties. This characteristic positions it as a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to other biologically active compounds indicates potential pharmacological applications, including anti-inflammatory and analgesic effects .

Drug Development
The compound is being explored for its potential use in drug development, particularly targeting neurological disorders. Its mechanism of action involves interactions with specific biological targets, including enzymes and receptors implicated in disease processes. This makes it an attractive candidate for developing new therapeutic agents .

Biological Research

Enzyme Inhibition Studies
this compound has been employed in studies focused on enzyme inhibition. By acting as an inhibitor, it helps researchers understand the dynamics of enzyme activity and its implications for various biological pathways. This application is crucial for developing new drugs that can effectively modulate enzyme function .

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity, which is essential in addressing antibiotic resistance issues .

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound reduced oxidative stress in neuronal cells, indicating its potential utility in treating neurodegenerative conditions. The findings support further exploration into its mechanisms of action and therapeutic applications.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations comparable to established antibiotics, suggesting that this compound could serve as a lead compound for new antimicrobial agents.

Summary Table: Applications of this compound

Application AreaDescription
Chemical SynthesisIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential neuroprotective agent; candidate for drug development targeting neurological disorders
Biological ResearchStudies on enzyme inhibition; antimicrobial properties
Case StudiesEvidence of neuroprotective effects; antimicrobial efficacy against key bacterial strains

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The piperidine ring provides a scaffold that can be modified to enhance these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues identified include:

Compound Name (CAS No.) Substituents Similarity Score Key Functional Differences
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (443955-98-4) 4-amino, 3-hydroxy 0.94 Amino vs. methoxy group at C3
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (301221-57-8) 4-(2-amino-1-hydroxyethyl) 0.94 Ethyl-amino-hydroxy side chain
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (1171125-92-0) 4-amino, 3-methoxy 0.91 Amino at C4 vs. hydroxyl at C4

These compounds share the Boc-protected piperidine core but differ in substituent types and positions, influencing reactivity and biological activity .

Physicochemical and Analytical Data

Table 1: Analytical Comparison
Compound ¹H NMR (δ, ppm) HRMS (m/z) [M+H]+ Elemental Analysis (C/H/N/O)
Target Compound Not reported in evidence Not reported Not available
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.21 (t, 3H), 3.06 (m, 2H) 286.237 (calc) C: 67.55%; H: 10.92%; N: 4.89%
C₂₅H₃₁N₇O₄ Not provided 493.243 (obs) C: 60.34% (obs) vs. 60.84% (calc)

The absence of specific data for the target compound underscores the need for further characterization. However, analogues exhibit consistent Boc group signals (~1.4 ppm for tert-butyl) and HRMS validation .

Stability and Reactivity

  • Hydrogen Bonding : The hydroxyl group at C4 in the target compound likely participates in hydrogen bonding, akin to patterns observed in piperidine derivatives, influencing crystal packing and solubility .
  • Methoxy vs.

Research Implications and Gaps

  • Functional Group Impact : Methoxy and hydroxyl groups offer divergent reactivities—hydroxyls enable hydrogen bonding, while methoxy groups provide electron-donating effects.
  • Data Gaps : Detailed NMR, crystallographic (e.g., SHELX-refined structures ), and toxicity profiles for the target compound remain unaddressed in current literature.

Biological Activity

Tert-butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Overview of Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Neuroprotective Properties : The compound shows promise in protecting neuronal cells, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
  • Analgesic Potential : The compound's structural similarities to other piperidine derivatives indicate possible analgesic effects.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The presence of hydroxyl and methoxy groups enhances its reactivity and binding affinity to biological targets. This compound may inhibit or activate certain enzymes or receptors involved in neurotransmission and metabolic regulation.

Similar Compounds

The following table summarizes some structurally similar compounds and their reported activities:

Compound NameBiological Activity
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateAntimicrobial, anti-inflammatory
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylateNeuroprotective, analgesic
Tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylatePotential anti-cancer properties

This compound is unique due to the combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs .

Case Studies and Research Findings

Research has indicated that this compound interacts with neurotransmitter receptors, influencing synaptic transmission. For instance:

  • Neuroprotection Against Aβ Peptide : In vitro studies demonstrated that the compound could inhibit amyloid beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. It showed significant protection against Aβ-induced toxicity in astrocytes, enhancing cell viability by approximately 20% compared to controls .
  • Inflammatory Response Modulation : The compound was observed to reduce tumor necrosis factor-alpha (TNF-α) levels in cell cultures exposed to Aβ, suggesting a potential mechanism for its anti-inflammatory effects .

Future Directions

Further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Studies focusing on:

  • In vivo models : To assess the therapeutic potential in real biological systems.
  • Structural modifications : To enhance its efficacy and selectivity for specific targets.

These investigations will help clarify its role in pharmacology and potential therapeutic applications.

Q & A

Q. Advanced: How can regioselectivity challenges during methoxy group introduction be addressed?

  • Computational Guidance : Employ DFT calculations to predict favorable reaction sites (e.g., Fukui indices for electrophilic/nucleophilic regions) .
  • Protection-Deprotection Strategies : Use temporary protecting groups (e.g., TBS for hydroxyl) to direct methoxy installation.
  • Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) can enhance regioselectivity in cross-coupling steps .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.3–3.7 ppm (piperidine CH₂ and methoxy), δ 4.8–5.2 ppm (hydroxyl proton, exchangeable).
    • ¹³C NMR : Boc carbonyl at ~155 ppm, methoxy carbon at ~55 ppm .
  • IR : Stretching at ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (OH).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 274.3 for C₁₂H₂₁NO₄).

Q. Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

  • Crystal Growth : Slow evaporation from dichloromethane/hexane at 4°C.
  • SHELX Refinement : Use SHELXL for high-resolution data to refine bond lengths/angles and confirm stereochemistry .
  • Example Data Table:
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length (C-O)1.43 Å
Dihedral Angle85.3° (piperidine ring)

Basic: How does the tert-butyl group influence the compound’s stability and reactivity?

Methodological Answer:

  • Steric Protection : The bulky tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Solubility : High lipophilicity (LogP ~2.5) limits aqueous solubility but improves organic solvent compatibility (e.g., DCM, THF).

Q. Advanced: What role does the tert-butyl group play in transition-state stabilization during reactions?

  • Kinetic Studies : Compare reaction rates of tert-butyl vs. methyl-protected analogs.
  • Computational Modeling : MD simulations reveal reduced steric strain in intermediates, lowering activation energy .

Basic: How is the compound purified, and what analytical methods validate purity?

Methodological Answer:

  • Purification :
    • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold).
    • Melting Point : Sharp range (e.g., 120–122°C) indicates purity.
  • Validation :
    • Chiral HPLC (if applicable): Confirm enantiomeric excess using a Chiralpak AD-H column.
    • Elemental Analysis : Match calculated vs. observed C, H, N content (±0.4%).

Q. Advanced: How to resolve co-eluting impurities in HPLC?

  • Method Optimization : Adjust mobile phase pH (e.g., 0.1% TFA) or gradient slope.
  • LC-MS Coupling : Identify impurities via molecular ion fragmentation patterns .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Short-Term : Store at 2–8°C in a desiccator.
  • Long-Term : Argon-sealed vials at -20°C.
  • Stability Monitoring : Periodic NMR and TLC to detect hydrolysis/oxidation.

Q. Advanced: How does moisture affect the compound’s shelf life?

  • Accelerated Degradation Studies : Expose to 40°C/75% RH; track decomposition via LC-MS.
  • Lyophilization : For hygroscopic batches, lyophilize and store under inert gas .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy position) with IC₅₀ values from similar piperidine derivatives .
  • ADMET Prediction : SwissADME to estimate permeability (e.g., BBB score) and metabolic pathways.

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